molecular formula C26H22N2O4S2 B5029167 2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide

2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide

Cat. No. B5029167
M. Wt: 490.6 g/mol
InChI Key: UZYUUAHBPAZYDI-UHFFFAOYSA-N
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Description

The compound “2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide” is a type of phenoxy acetamide derivative . It’s a complex organic compound that falls under the category of benzenesulfonyl compounds .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . A series of N-phenylacetamide sulphonamides were synthesized, and in this series, certain compounds exhibited good analgesic activity .


Molecular Structure Analysis

The molecular structure of this compound is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties . The exact structure would require more specific information or a detailed analysis using specialized software.

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to changes in the pH balance within the body .

Biochemical Pathways

The inhibition of Carbonic Anhydrase 1 and 2 affects the carbon dioxide hydration pathway . This pathway is responsible for the conversion of carbon dioxide and water into bicarbonate and protons . The inhibition of this pathway can lead to a decrease in the production of bicarbonate and protons, affecting the pH balance within the body .

Pharmacokinetics

The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to changes in the pH balance within the body . By inhibiting Carbonic Anhydrase 1 and 2, the compound can potentially affect various physiological processes that depend on these enzymes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, changes in pH could affect the compound’s ability to bind to its targets, while temperature could influence its stability .

properties

IUPAC Name

2-[4-(phenylsulfamoyl)phenoxy]-N-(2-phenylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O4S2/c29-26(27-24-13-7-8-14-25(24)33-22-11-5-2-6-12-22)19-32-21-15-17-23(18-16-21)34(30,31)28-20-9-3-1-4-10-20/h1-18,28H,19H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYUUAHBPAZYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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